molecular formula C15H13N3S B13843486 (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine CAS No. 5833-82-9

(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine

Cat. No.: B13843486
CAS No.: 5833-82-9
M. Wt: 267.4 g/mol
InChI Key: FXHPQWBPQCARGY-UHFFFAOYSA-N
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Description

(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine is a chemical compound with the CAS Registry Number 61889-52-9 . It is a specialist organic building block with the molecular formula C15H13N3S and a molecular weight of 267.35 g/mol . This compound is part of the thiazole family of heterocyclic compounds, which are widely researched in medicinal chemistry for their diverse biological activities . Thiazole derivatives, in particular, have been the subject of extensive investigation as potential anticancer agents and multi-target enzyme inhibitors . Researchers are exploring these compounds for their ability to inhibit cancer cell proliferation and target specific enzymes involved in disease pathways . As such, this compound is a valuable scaffold for researchers in drug discovery and development, especially in the synthesis and evaluation of novel therapeutic agents. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5833-82-9

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3S/c1-11-5-2-3-7-13(11)17-15-18-14(10-19-15)12-6-4-8-16-9-12/h2-10H,1H3,(H,17,18)

InChI Key

FXHPQWBPQCARGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3

solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Thiazole Ring Construction via Hantzsch-Type Cyclization

A robust and widely used method for synthesizing 2,4-disubstituted thiazoles, including compounds structurally related to this compound, involves the cyclization of thioamides or thioureas with α-bromo ketones or α-bromo esters.

  • Procedure: A mixture of methyl aryl ketone (e.g., o-tolyl methyl ketone), N-bromosuccinimide (NBS), and thioamide or thiourea derivative is stirred in an appropriate solvent (e.g., ethanol) under visible light irradiation at room temperature for about 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). The precipitate formed is filtered and purified by recrystallization.

  • Mechanism: The sulfur atom in the thioamide attacks the α-bromo ketone to form an isothiourea intermediate, which undergoes cyclocondensation and elimination of water to yield the thiazole ring.

  • Yields: This method typically provides good to excellent yields (70–90%) and is scalable to gram quantities.

Preparation of 2-Amino-4-(Pyridin-3-yl)thiazole Intermediate

The key intermediate, 2-amino-4-(pyridin-3-yl)thiazole, can be synthesized by condensation of 2-bromoacetylpyridine hydrobromide with thiourea:

  • Reaction: 2-Bromoacetylpyridine hydrobromide reacts with thiourea in refluxing ethanol or another suitable solvent to form the aminothiazole core bearing the pyridin-3-yl substituent at the 4-position.

  • Notes: This condensation is critical as it introduces the pyridinyl ring directly onto the thiazole scaffold. The reaction conditions are mild and generally yield pure aminothiazole intermediates suitable for further functionalization.

Amination to Install the o-Tolyl Amine Group at the 2-Position

The 2-position amination to introduce the o-tolyl amine moiety is typically achieved by nucleophilic substitution or coupling reactions involving the 2-amino-thiazole intermediate:

  • Method: The 2-amino group on the thiazole can be reacted with o-tolyl halides or via amide coupling with o-tolyl derivatives under suitable catalytic or base conditions to form the desired this compound.

  • Alternative routes: Some syntheses involve the formation of hydrazinyl or hydrazono intermediates followed by cyclization with aryl halides or acid derivatives to install the o-tolyl amine substituent.

Catalytic and Solvent Effects

  • Triethylamine or other mild bases are often used as catalysts to facilitate cyclization and amination steps.

  • Solvent choice (ethanol, 2-propanol, or dichloromethane) affects solubility and reaction rates. Ethanol is preferred for its green chemistry profile and ease of product isolation.

  • Visible light irradiation has been reported to enhance thiazole ring formation efficiency under mild conditions.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Thiazole ring formation Methyl aryl ketone + NBS + thioamide, EtOH, blue LED, RT, 30 min 75–90 Mild, visible light-assisted, scalable
2-Amino-4-(pyridin-3-yl)thiazole synthesis 2-Bromoacetylpyridine hydrobromide + thiourea, reflux EtOH 80–85 Key intermediate, mild conditions
Amination with o-tolyl amine 2-Aminothiazole + o-tolyl halide, triethylamine, reflux EtOH or 2-propanol 70–85 Nucleophilic substitution or coupling
Cyclization via hydrazine intermediates Hydrazinyl carbothioamide + aryl halides, EtOH, triethylamine, reflux 75–90 Alternative route, confirmed by spectral data

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

Anticancer Potential

The compound has shown promise in anticancer applications. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types, including breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

This compound interacts with various biological targets, which can be summarized as follows:

Biological Target Activity Reference
Bacterial enzymesInhibition
Cancer cell receptorsInhibition
Enzymatic pathwaysModulation

These interactions are crucial for understanding how the compound can be utilized in therapeutic settings.

Synthetic Methodologies

Several synthetic routes have been explored to produce this compound. Common methods include:

  • Condensation Reactions : Utilizing pyridine derivatives and thiazole precursors.
  • Substitution Reactions : Modifying existing thiazole compounds to incorporate the o-tolyl amine functionality.
  • Multi-step Synthesis : Combining various reactions to achieve the desired compound with high purity.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a new therapeutic agent.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The results showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its mechanism of action as an anticancer agent .

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Reported Activity Source
This compound
(hypothetical)
C₁₅H₁₂N₄S 280.35 g/mol Thiazole 4-Pyridin-3-yl, 2-o-tolyl-amine Not explicitly reported (inferred potential for kinase/bromodomain inhibition) N/A
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine C₁₅H₁₄N₂S 254.35 g/mol Benzothiazine 2-o-tolyl-amine No direct activity data; structural similarity suggests possible bioactivity
[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine C₁₆H₁₅N₃O₂S 313.37 g/mol Dihydrothiazole 5-(4-Nitro-phenyl), 2-o-tolyl-amine Not reported; nitro group may enhance electron-withdrawing properties
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine C₁₄H₁₅N₅S 293.37 g/mol Thiazole-pyrazole hybrid 4-(4-Methylphenyl), 5-amine, 3-methyl No activity data; pyrazole-thiazole hybrids often explored in kinase inhibition
(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)-o-tolyl-amine
(Compound 9)
C₁₃H₁₂N₆ 252.28 g/mol Triazolopyrimidine 7-Methyl, 5-o-tolyl-amine BRD4(I) inhibitor (IC₅₀ not determined due to low stability)

Structural and Functional Insights

Core Heterocycle Variations

  • Thiazole vs. Benzothiazine : The benzothiazine derivative (C₁₅H₁₄N₂S) has a fused benzene ring, increasing hydrophobicity and molecular weight compared to the simpler thiazole core in the target compound. This may influence membrane permeability or target binding .

Substituent Effects

  • Pyridin-3-yl Group : The pyridine ring in the target compound could enhance π-π stacking interactions with aromatic residues in protein binding pockets, a feature absent in analogs like the benzothiazine derivative.
  • Nitro Group : The nitro substituent in [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine may improve binding affinity through electron-withdrawing effects but could reduce metabolic stability .

Research Findings and Limitations

  • Data Gaps : Direct biological data for this compound is absent in the evidence. Predictions are based on structural analogs, necessitating further experimental validation.
  • Synthetic Accessibility : Thiazole derivatives are generally synthetically tractable, but substituent positioning (e.g., pyridin-3-yl vs. pyridin-2-yl) may require tailored routes .

Biological Activity

(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a pyridine moiety, and an o-tolyl amine group, which collectively contribute to its pharmacological potential. Research has indicated that this compound may serve as a candidate for drug development, particularly in the realms of antimicrobial and anticancer therapies.

Chemical Structure

The structural composition of this compound can be summarized as follows:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Pyridine Ring : An aromatic ring that enhances the compound's reactivity.
  • o-Tolyl Amine Group : Introduces additional functionality through the amino group.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth. For example, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have revealed that this compound inhibits cell proliferation in several cancer cell lines, including breast, colon, and melanoma cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, a crucial process for cell division .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-(Pyridin-3-yl)thiazoleThiazole ring with pyridineAntimicrobial
2-Amino-thiazoleSimple thiazole derivativeAnticancer
N-(Pyridin-4-yl)benzamidePyridine attached to a benzamideEnzyme inhibition
5-MethylthiazoleMethyl-substituted thiazoleAntimicrobial

This table highlights the diversity within thiazole and pyridine derivatives while showcasing the unique structural features of this compound that may contribute to its specific biological activities .

Case Studies

Recent studies have focused on synthesizing derivatives of thiazoles and evaluating their biological activities. For instance, a series of 5-N-Arylaminothiazoles were synthesized, and modifications at various positions significantly affected yield and biological activity. The introduction of functional groups at specific positions enhanced both yield and potency against cancer cell lines .

In another study, derivatives of 2-amino-thiazole exhibited broad-spectrum antitumor activity against various cancer cell lines, suggesting that modifications in the thiazole scaffold can lead to improved therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine?

Answer:
The synthesis typically involves coupling reactions between pyridine-thiazole intermediates and o-tolylamine derivatives. A validated approach includes:

Thiazole Core Formation : React 3-aminopyridine with thiourea derivatives in the presence of α-haloketones to form the thiazole ring .

Amine Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution to attach the o-tolylamine group to the thiazole-pyridine scaffold .

Purification : Crystallize the product using ethanol/water mixtures, and confirm purity via HPLC (>95%) and elemental analysis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • 1H/13C NMR : Assign peaks to confirm the thiazole-pyridine backbone (e.g., aromatic protons at δ 7.2–8.5 ppm) and o-tolyl substituents (methyl resonance at δ 2.3–2.6 ppm) .
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–S vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 296.08) .
  • X-ray Crystallography : Resolve tautomeric preferences and hydrogen-bonding networks in solid-state structures .

Basic: What safety protocols are essential for handling this compound?

Answer:
Based on safety data sheets for structurally similar amines:

  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration by licensed facilities .

Advanced: How does tautomerism influence the electronic properties of this compound?

Answer:
Quantum chemical studies (e.g., DFT/B3LYP/6-311++G**) reveal:

  • Tautomeric Equilibria : The hydrogen atom can shift between pyridine-N and thiazole-N, yielding six isomers within ~4 kcal/mol energy differences .
  • Electronic Effects : Protonation stabilizes the divalent N(I) configuration (R–N←L), enhancing electron-donating capacity. Molecular orbital analysis shows two lone pairs on nitrogen in protonated forms .
  • Implications : Tautomerism affects binding affinity in biological targets (e.g., kinases) and must be modeled in docking studies .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on pyridine vs. thiazole) using SAR tables (Table 1, ).

Assay Conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (HeLa vs. MCF-7) and control for solvent artifacts (DMSO ≤0.1%) .

Computational Validation : Perform MD simulations to assess target-ligand stability (e.g., EGFR TK domain) and correlate with IC50 discrepancies .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

Prodrug Design : Introduce morpholine or trifluoromethyl groups to enhance solubility (logP reduction from 3.2 to 2.1) .

Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .

Metabolic Stability : Assess CYP450 inhibition via liver microsome assays and modify vulnerable sites (e.g., methyl groups on o-tolyl) .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2 or BRAF V600E) .

QSAR Models : Train algorithms on datasets (e.g., IC50 vs. Hammett σ values) to prioritize electron-donating substituents .

ADMET Prediction : Employ SwissADME to optimize parameters like topological polar surface area (<140 Ų) for blood-brain barrier penetration .

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